Copper(II) 2,3-naphthalocyanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Thermal and chemical stability: This molecule exhibits exceptional resistance to high temperatures and harsh chemical environments, making it suitable for applications requiring robust materials [].

- Electrical conductivity: Copper(II) 2,3-naphthalocyanine demonstrates semiconducting behavior, allowing for potential applications in organic electronics and photovoltaics [].

Catalysis

Research explores the potential of Copper(II) 2,3-naphthalocyanine as a catalyst in various chemical reactions. Its ability to bind and activate different molecules makes it a promising candidate for:

- Organic synthesis: Studies investigate its use as a catalyst for selective organic transformations, potentially leading to more efficient and sustainable synthetic processes [].

- Environmental remediation: Research explores its potential for degrading organic pollutants and toxins in water and air [].

Biomedical Research

Recent research has shown promise for Copper(II) 2,3-naphthalocyanine in:

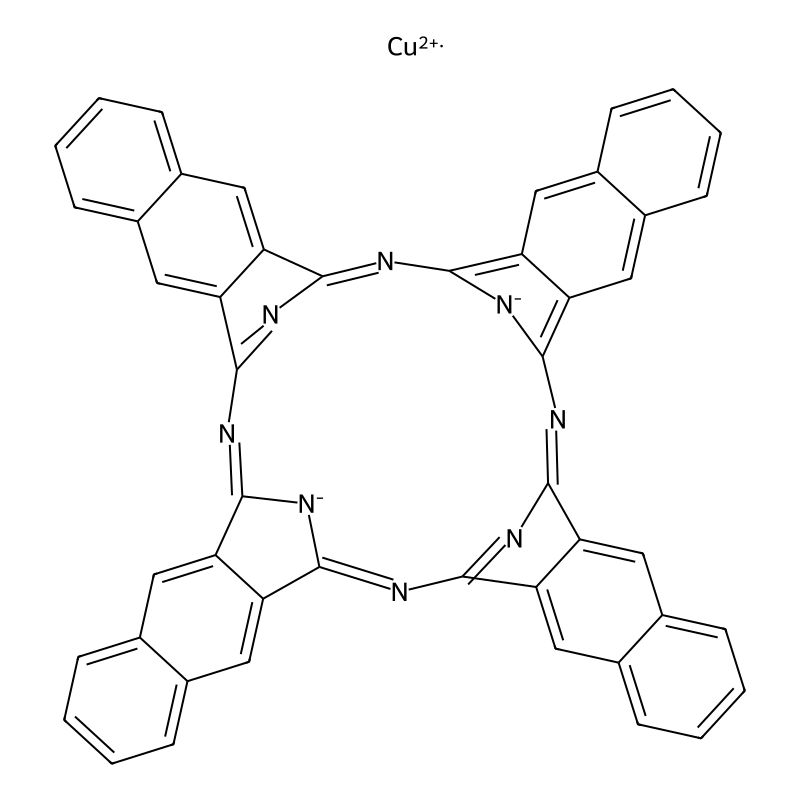

Copper(II) 2,3-naphthalocyanine is a complex organic compound with the molecular formula . It belongs to the class of naphthalocyanines, which are derivatives of phthalocyanines but utilize naphthalene as a structural component. This compound exhibits a deep blue color and is characterized by its high stability and unique electronic properties, making it suitable for various applications in materials science and organic electronics .

The biological activity of copper(II) 2,3-naphthalocyanine has been explored in various studies, particularly in relation to its photodynamic properties. It has shown potential as a photosensitizer in photodynamic therapy for cancer treatment. The compound can generate reactive oxygen species upon irradiation, which can induce cytotoxic effects on cancer cells . Additionally, its interactions with biological membranes and proteins have been investigated to understand its mechanism of action and potential therapeutic applications.

The synthesis of copper(II) 2,3-naphthalocyanine typically involves methods such as:

- Cyclotetramerization: This method involves the reaction of naphthalene derivatives with copper salts under high temperatures.

- Solvent-based processes: Various solvents can be employed to facilitate the reaction between naphthalene derivatives and copper salts, enhancing yield and purity.

These methods allow for the production of high-purity forms of the compound, including submicron and nanopowder variants .

Copper(II) 2,3-naphthalocyanine has a wide range of applications:

- Pigments: It is used as a pigment in inks, coatings, and plastics due to its vibrant color and stability.

- Photovoltaics: The compound is explored for use in organic solar cells due to its favorable electronic properties.

- Photodynamic Therapy: Its ability to generate reactive oxygen species makes it a candidate for cancer treatment applications.

- Corrosion Inhibitors: Research indicates that naphthalocyanines can serve as effective corrosion inhibitors in various environments .

Copper(II) 2,3-naphthalocyanine shares similarities with other metal-containing phthalocyanines and naphthalocyanines. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Copper(II) phthalocyanine | Phthalocyanine | Widely used as a pigment; excellent lightfastness. |

| Cobalt(II) phthalocyanine | Phthalocyanine | Similar applications but different electronic properties. |

| Aluminum(III) phthalocyanine | Phthalocyanine | Metal-free variant; used primarily in dyes. |

| Zinc(II) naphthalocyanine | Naphthalocyanine | Exhibits different solubility characteristics; used in electronics. |

| Nickel(II) naphthalocyanine | Naphthalocyanine | Known for catalytic properties; less stable than copper variants. |

Copper(II) 2,3-naphthalocyanine is unique due to its specific structural configuration that enhances its stability and photophysical properties compared to other similar compounds. Its ability to generate reactive oxygen species further distinguishes it from other metal complexes in therapeutic applications .